methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, such as methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate, has been a topic of interest in recent years . Indole derivatives are prevalent moieties present in selected alkaloids . The synthesis of these compounds often involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of this compound contains a total of 48 bonds, including 28 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, and 16 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 1 aromatic secondary amide, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives have been extensively studied . These reactions often involve the use of catalysts and solvents . For example, a Cu (OAc)2-catalyzed reaction was used to form an N-N bond in DMSO under O2 atmosphere .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. As mentioned earlier, it has a molecular weight of 352.39 and a molecular formula of C20H20N2O4.Scientific Research Applications
Hydrogen-bonded Supramolecular Structures
- Research on similar compounds, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has focused on their ability to form hydrogen-bonded supramolecular structures, which is significant in the development of new materials and molecular architectures (Portilla et al., 2007).
Synthesis of Benzo[a]carbazoles
- A study on the oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives, which are structurally related to the compound , led to the synthesis of benzo[a]carbazoles. This process is relevant in the synthesis of complex molecular structures used in pharmaceuticals and materials science (Li et al., 2015).
Synthesis of Vinca Alkaloids
- The synthesis of secondary amine derivatives related to methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate has been explored in the context of synthesizing vinca alkaloids, which have applications in cancer treatment (Kalaus et al., 1993).
Photophysical Properties
- Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, which share a core structural similarity, have been conducted to understand their photophysical properties. These properties are critical in fields like photonics and optoelectronics (Kim et al., 2021).
Crystal Engineering
- Methyl 2-(carbazol-9-yl)benzoate, a structurally similar compound, has been studied for its unique crystalline properties under high pressure, contributing to the field of crystal engineering and the development of new crystalline materials (Johnstone et al., 2010).
Enantiospecific Synthesis
- Research into compounds like [2R-(2α,3aβ,8aβ)]-2,3,3a,8a-Tetrahydro-pyrrolo[2,3-b]indole-1,2,8-tricarboxylic acid-1,8-dibenzyl ester 2-methyl ester, which are related in structure, has focused on enantiospecific synthesis methods. This is important in the pharmaceutical industry for the production of enantiopure compounds (Ekhato & Huang, 1997).
Photochemical Studies
- 2-(4-Nitrophenyl)-1H-indole derivatives, similar in structure, have been synthesized and studied for photochemical reactions like CO2 elimination and O2 absorption. Such studies are crucial in understanding light-triggered chemical reactions and have potential applications in environmental chemistry (Lin & Abe, 2021).
Future Directions
Indole derivatives, such as methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research should focus on understanding the biological activities of these compounds and developing novel methods of synthesis .
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-11,18,23H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWMQCOKQZZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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